N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide is a complex organic compound that features a triazine ring substituted with phenylamino groups and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives under controlled conditions to form the triazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups onto the triazine ring .
Scientific Research Applications
N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring and phenylamino groups play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(decyloxy)benzamide
- N-(3-acetylphenyl)-4-nitrobenzenesulfonamide
- N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide
Uniqueness
N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide is unique due to its triazine core, which imparts specific chemical properties and reactivity. The presence of multiple phenylamino groups enhances its potential for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H25N7O2 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide |
InChI |
InChI=1S/C26H25N7O2/c1-17(23(35)28-22-15-9-10-19(16-22)18(2)34)27-24-31-25(29-20-11-5-3-6-12-20)33-26(32-24)30-21-13-7-4-8-14-21/h3-17H,1-2H3,(H,28,35)(H3,27,29,30,31,32,33) |
InChI Key |
LZSSGCZXIZVJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.